MirabegronN-Carbamoylglucuronide
Description
Contextualization within Mirabegron (B1684304) Biotransformation Pathways
Mirabegron is subject to a complex network of metabolic reactions, primarily occurring in the liver. These pathways can be broadly categorized into amide hydrolysis, oxidation, and glucuronidation. Mirabegron N-Carbamoylglucuronide emerges from the glucuronidation pathway, a crucial Phase II metabolic process that typically enhances the water solubility of compounds, facilitating their excretion from the body.
The formation of Mirabegron N-Carbamoylglucuronide is a multi-step process. It is hypothesized that Mirabegron's secondary amine group reacts with carbon dioxide to form a carbamic acid intermediate. This intermediate then undergoes conjugation with glucuronic acid, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, in vitro studies using human liver microsomes and recombinant UGTs have identified that UGT1A3 and UGT1A8 are strong candidates for catalyzing the formation of this particular metabolite, designated as M13.
The biotransformation of Mirabegron results in several metabolites, with Mirabegron N-Carbamoylglucuronide being one of the products of direct glucuronidation. Other significant metabolic routes for Mirabegron include the formation of an O-glucuronide (M11) and an N-glucuronide (M14), as well as metabolites resulting from amide hydrolysis (M5, M16, M17) and oxidation of the secondary amine (M8, M9, M15).
Table 1: Major Metabolic Pathways of Mirabegron
| Pathway | Key Enzymes/Processes | Resulting Metabolites (Designation) |
|---|---|---|
| Amide Hydrolysis | Endogenous esterases | M5, M16, M17 |
| Oxidation | Cytochrome P450 (CYP3A4, CYP2D6) | M8, M9, M15 |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Mirabegron O-glucuronide (M11), Mirabegron N-Carbamoylglucuronide (M13), Mirabegron N-glucuronide (M14) |
Historical Perspective on Metabolite Identification and Characterization
The identification of Mirabegron's metabolites, including the N-Carbamoylglucuronide, was a critical step in its development. A pivotal human mass balance study, utilizing radiolabeled [14C]mirabegron, was instrumental in elucidating its metabolic fate. In this study, healthy male subjects were administered a single oral dose of [14C]mirabegron, and the subsequent analysis of plasma, urine, and feces allowed for the comprehensive characterization of its metabolites.
Through this research, a total of ten metabolites were identified in urine. Among these were the glucuronide conjugates, including the N-carbamoylglucuronide (M13). The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), was essential for the structural elucidation and quantification of these metabolites. The development of specific bioanalytical methods for Mirabegron and its eight major metabolites (M5, M8, M11-M16) further enabled detailed pharmacokinetic studies. nih.gov These foundational studies provided the first definitive evidence of the N-carbamoylglucuronidation pathway in the human metabolism of Mirabegron.
Significance of Metabolite Research in Understanding Drug Disposition
Furthermore, while the metabolites of Mirabegron are not considered pharmacologically active, the study of their formation pathways provides valuable insights into potential drug-drug interactions. nih.gov For instance, identifying the specific UGT enzymes responsible for forming Mirabegron N-Carbamoylglucuronide (UGT1A3 and UGT1A8) helps in predicting potential interactions with other drugs that are substrates, inhibitors, or inducers of these same enzymes.
The formation of N-carbamoyl glucuronides, though less common than other forms of glucuronidation, is a recognized metabolic pathway for drugs containing primary and secondary amine functionalities. Research into this specific type of metabolite contributes to a broader understanding of drug metabolism and aids in the development of safer and more effective pharmaceuticals by allowing for a more complete picture of a drug's journey through the body.
Table 2: Key UGT Enzymes in Mirabegron Glucuronidation
| Metabolite | UGT Enzyme(s) |
|---|---|
| Mirabegron O-glucuronide (M11) | UGT2B7 |
| Mirabegron N-Carbamoylglucuronide (M13) | UGT1A3, UGT1A8 |
| Mirabegron N-glucuronide (M14) | UGT1A3, UGT1A8 |
Structure
2D Structure
Properties
Molecular Formula |
C28H32N4O10S |
|---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2-hydroxy-2-phenylethyl)carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39) |
InChI Key |
IJLOKJZIHTWZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Enzymology and Mechanistic Aspects of Mirabegron N Carbamoylglucuronide Formation
UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation
The principal pathway for the formation of Mirabegron (B1684304) N-Carbamoylglucuronide is through direct conjugation, a reaction catalyzed by UGT enzymes. nih.govdrugbank.com This process involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the carbamoyl (B1232498) group of mirabegron. nih.gov
Identification of Specific UGT Isoforms Implicated in N-Carbamoylglucuronidation
The identification of the specific UGT isoforms responsible for the N-carbamoylglucuronidation of mirabegron has been a key area of research, essential for understanding potential drug-drug interactions and inter-individual variability in its metabolism.
In vitro studies are fundamental in pinpointing the enzymes responsible for specific metabolic pathways. Reaction phenotyping, a process that uses a panel of recombinant human UGT enzymes, has been instrumental in this regard. nih.govnih.gov Research has shown that the formation of M13, the carbamoyl-glucuronide of mirabegron, is catalyzed with high activity by UGT1A3. nih.gov
Further kinetic analyses have been performed to characterize the interaction between mirabegron and the identified UGT isoforms. For instance, studies have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of various mirabegron glucuronides. While specific kinetic data for M13 formation by UGT1A3 is part of broader metabolic profiling, the focus has often been on the most abundant glucuronide metabolites. For example, the Km value for the formation of M11 (O-glucuronide) by UGT2B7 was determined to be 486 μM in recombinant enzymes. nih.gov Such kinetic data is crucial for predicting the metabolic fate of the drug at different concentrations.
To elucidate the specific UGT isoforms involved, researchers utilize both human liver microsomes (HLMs) and recombinant UGT enzymes. nih.govresearchgate.net HLMs contain the full complement of UGT enzymes found in the liver and provide a physiologically relevant system for initial metabolic studies. researchgate.nethelsinki.fi However, to identify the contribution of individual isoforms, recombinant UGTs, which are specific UGT enzymes expressed in cell lines, are indispensable. nih.govresearchgate.net
Comparative Analysis with Other Glucuronidation Pathways of Mirabegron
Mirabegron undergoes glucuronidation at multiple sites, leading to the formation of M11 (O-glucuronide), M13 (carbamoyl-glucuronide), and M14 (N-glucuronide). nih.gov Comparative analysis of these pathways reveals the complexity of its metabolism.
| Metabolite | Glucuronidation Site | Primary UGT Isoform(s) | Relative Abundance in Plasma |
| M11 | O-glucuronide | UGT2B7 | Major |
| M13 | Carbamoyl-glucuronide | UGT1A3 | Minor |
| M14 | N-glucuronide | UGT1A8 | Minor |
This table summarizes the different glucuronidation pathways of mirabegron, the primary UGT isoforms involved, and the relative abundance of the resulting metabolites in human plasma. Data sourced from Konishi et al. (2017). nih.gov
Studies have shown that M11 is one of the major metabolites of mirabegron found in human plasma, with its formation being primarily catalyzed by UGT2B7. nih.gov In contrast, M13 and M14 are formed to a lesser extent, with UGT1A3 and UGT1A8 being strong candidates for their respective formation. nih.gov This differential activity of UGT isoforms highlights the substrate specificity and the intricate regulation of drug metabolism.
Cellular and Subcellular Localization of Biotransformation Processes
The biotransformation of mirabegron, including the formation of its N-carbamoylglucuronide, occurs primarily in the liver. nih.gov UGT enzymes are membrane-bound proteins located in the endoplasmic reticulum (ER) of hepatocytes. helsinki.fiaalto.fi The localization within the ER is critical, as it positions these enzymes to act on a wide range of lipophilic compounds that are being metabolized by the adjacent cytochrome P450 enzymes. aalto.fi
The liver is the main organ for drug metabolism due to its high concentration of these enzymes. nih.govnih.gov However, UGTs are also expressed in extrahepatic tissues, such as the intestine, which can contribute to the first-pass metabolism of orally administered drugs like mirabegron. nih.gov Specifically, UGT1A8 is predominantly an extrahepatic enzyme, which may explain the formation of certain glucuronide metabolites outside the liver. drugbank.com The coordinated action of enzymes in these different cellular and subcellular locations ensures the efficient metabolism and subsequent elimination of mirabegron from the body.
Advanced Analytical Methodologies for Mirabegron N Carbamoylglucuronide
Chromatographic Separation Techniques
The separation of Mirabegron (B1684304) N-Carbamoylglucuronide from its parent drug and other metabolites in complex biological matrices is a critical first step in its analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds and their metabolites. For the analysis of Mirabegron and its related substances, Reverse-Phase HPLC (RP-HPLC) is commonly employed. These methods often utilize C18 columns, which provide excellent separation for compounds of moderate polarity.
A study detailing the determination of Mirabegron and its impurities utilized a Puratis C18 column (250 × 4.6mm, 5µm) with a gradient elution program. scielo.br The mobile phase consisted of 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) as mobile phase A and methanol (B129727) as mobile phase B. scielo.br The column temperature was maintained at 25 °C, and detection was carried out at 247 nm. scielo.br Another HPLC method for Mirabegron and its related substances used an octadecylsilane (B103800) bonded silica (B1680970) column with a gradient mobile phase of potassium dihydrogen phosphate (B84403) buffer, methanol, and acetonitrile, with detection at 220 nm. nih.gov
While these methods are primarily focused on the parent drug and its impurities, the principles are directly applicable to the separation of its metabolites, including the N-Carbamoylglucuronide. The polarity of the glucuronide metabolite would necessitate adjustments to the gradient profile to ensure its retention and separation from less polar compounds.
Table 1: Exemplary HPLC Conditions for Mirabegron and Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | Puratis C18 (250 × 4.6mm, 5µm) | Octadecylsilane bonded silica |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.5) | Potassium Dihydrogen Phosphate Buffer |
| Mobile Phase B | Methanol | Methanol, Acetonitrile |
| Elution | Gradient | Gradient |
| Column Temperature | 25 °C | 30 °C |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection | 247 nm | 220 nm |
| Reference | scielo.br | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
UPLC systems, which utilize smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. This makes UPLC particularly well-suited for the complex analyses required in metabolite profiling.
The analysis of Mirabegron and its metabolites has been significantly improved by the adoption of UPLC-MS/MS methods. researchgate.netacanthusresearch.com These methods demonstrate a dramatic enhancement in speed and sensitivity, with total run times often being less than 3 minutes. researchgate.netacanthusresearch.com For the separation of Mirabegron, a UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 μm) has been shown to provide satisfactory chromatographic results with minimal matrix effects. acanthusresearch.com The mobile phase typically consists of an aqueous component, such as water with 0.1% formic acid, and an organic component like acetonitrile. acanthusresearch.com A gradient elution is employed to effectively separate the analytes. acanthusresearch.com
The enhanced resolving power of UPLC is crucial for separating isomeric metabolites and ensuring that Mirabegron N-Carbamoylglucuronide is free from co-eluting interferences prior to mass spectrometric detection.
Table 2: UPLC Parameters for Mirabegron Analysis
| Parameter | Condition |
| Column | UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Column Temperature | 40 °C |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 2 µL |
| Reference | acanthusresearch.com |
Mass Spectrometric Detection and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the detection and structural characterization of drug metabolites due to its high sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for metabolite analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
LC-MS is the cornerstone of modern metabolite identification and quantification. In the context of Mirabegron, LC-MS methods have been developed to analyze the parent drug and its eight metabolites, which include the N-Carbamoylglucuronide. scielo.br These methods typically employ a triple-quadrupole mass spectrometer. scielo.br
For the analysis of Mirabegron metabolites, a Phenomenex Synergi Fusion-RP C₁₈ analytical column has been used, coupled with a triple-quad mass spectrometer equipped with a Heated Electrospray Ionization (HESI) interface. scielo.br The use of HESI is advantageous for the ionization of polar glucuronide conjugates. The validation of these methods has demonstrated their precision, accuracy, and selectivity for determining Mirabegron and its metabolites in human plasma. scielo.br
Tandem Mass Spectrometry (MS/MS) for Quantification and Structural Confirmation
Tandem mass spectrometry (MS/MS) is essential for both the sensitive quantification and the structural confirmation of metabolites. In MS/MS, a specific precursor ion (in this case, the protonated molecule of Mirabegron N-Carbamoylglucuronide, [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.
For Mirabegron and its metabolites, LC-MS/MS methods have been extensively validated. scielo.brresearchgate.net The MRM transitions for Mirabegron itself have been reported as m/z 397.3 → 379.6. researchgate.net While the specific transitions for Mirabegron N-Carbamoylglucuronide are not detailed in all public literature, the methodology is well-established. The fragmentation of the glucuronide conjugate would typically involve the neutral loss of the glucuronic acid moiety (176 Da), leading to the formation of the aglycone (Mirabegron) as a major product ion. nih.gov Further fragmentation of the aglycone would then produce the characteristic product ions of Mirabegron.
The collision-induced dissociation (CID) mass spectrum of an N-carbamoyl glucuronide metabolite typically shows this characteristic neutral loss. researchgate.net The presence of fragment ions corresponding to the aglycone provides strong evidence for the structure of the metabolite.
Table 3: Mass Spectrometry Parameters for Mirabegron Metabolite Analysis
| Parameter | Description |
| Mass Spectrometer | Triple-quadrupole |
| Ionization Source | Heated Electrospray Ionization (HESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Mirabegron) | m/z 397.3 |
| Product Ion (Mirabegron) | m/z 379.6 |
| Characteristic Neutral Loss (Glucuronide) | 176 Da |
| Reference | researchgate.netscielo.brnih.gov |
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Related Impurities and Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, polar compounds like Mirabegron and its glucuronide metabolite are not directly amenable to GC-MS analysis due to their low volatility. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable analogues.
Common derivatization techniques for compounds containing hydroxyl and amine functional groups, such as Mirabegron, include silylation. jfda-online.com Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens in hydroxyl and amine groups to form trimethylsilyl (B98337) (TMS) derivatives, which are significantly more volatile.
While specific GC-MS methods for Mirabegron N-Carbamoylglucuronide are not prominently described in the literature, the principles of derivatization followed by GC-MS analysis are well-established for similar pharmaceutical compounds and their metabolites. The analysis of silylated derivatives by GC-MS could provide complementary information to LC-MS methods, particularly for the analysis of certain impurities or for specific research applications where the unique separation characteristics of GC are advantageous. The successful application of GC-MS would depend on the efficiency of the derivatization reaction and the thermal stability of the resulting derivative.
Quantitative and Qualitative Assay Development
The development of quantitative and qualitative assays for Mirabegron N-Carbamoylglucuronide primarily relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high selectivity and sensitivity required to detect and quantify metabolites in complex biological samples like human plasma.
Research has led to the establishment of a highly specific bioanalytical method for the simultaneous determination of several Mirabegron metabolites, including the N-carbamoylglucuronide, which is also referred to as M13. ontosight.ai To support clinical pharmacokinetic studies, a comprehensive validation of this LC-MS/MS method has been performed. nih.gov
The assay for a group of metabolites including Mirabegron N-Carbamoylglucuronide (M11-M15) utilizes a Phenomenex Synergi Fusion-RP C₁₈ analytical column for chromatographic separation. Detection is carried out using a triple-quad mass spectrometer equipped with a Heated Electrospray Ionization (HESI) interface. nih.gov For sample preparation, a mixed-mode cation exchange solid-phase extraction (SPE) has been employed, specifically using 96-well plates to handle a high throughput of samples. nih.gov
Method Validation Principles for Metabolite Quantification in Biological Samples
The validation of the analytical method for Mirabegron N-Carbamoylglucuronide adheres to stringent international guidelines to ensure the reliability and accuracy of the generated data. The key validation parameters include linearity, accuracy, precision, selectivity, and stability.
The method was validated in heparinized human plasma containing sodium fluoride (B91410) as an anticoagulant and stabilizer. nih.gov The validation results demonstrated that the developed LC-MS/MS method is precise, accurate, and selective for the determination of Mirabegron and its metabolites. nih.gov
Linearity: The linearity of the method is established by analyzing calibration standards at multiple concentration levels. For the assay including Mirabegron N-Carbamoylglucuronide, a linear relationship between the instrument response and the concentration is expected over a defined range.
Accuracy and Precision: The accuracy of an analytical method describes the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision refers to the degree of scatter between a series of measurements. In the validation studies for Mirabegron metabolites, accuracy is reported as the percentage of bias, and precision is expressed as the coefficient of variation (CV). The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the lower limit of quantification), and for precision, the CV should not exceed 15% (20% at the LLOQ).
Selectivity and Specificity: The method's selectivity is its ability to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. The use of tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions for Mirabegron N-Carbamoylglucuronide ensures a high degree of selectivity, minimizing interference. nih.gov
Stability: The stability of Mirabegron N-Carbamoylglucuronide in the biological matrix under various storage and processing conditions is evaluated. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. These experiments are crucial to ensure that the measured concentration accurately reflects the concentration at the time of sample collection.
Below is a table summarizing the key validation parameters for the analytical method used for the quantification of Mirabegron metabolites, including the N-carbamoylglucuronide.
| Validation Parameter | Methodology | Typical Acceptance Criteria |
| Linearity | Analysis of calibration standards over a defined concentration range. | Correlation coefficient (r²) > 0.99 |
| Accuracy (Bias) | Analysis of quality control samples at low, medium, and high concentrations. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV) | Intra- and inter-day analysis of quality control samples. | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | Analysis of blank matrix from multiple sources to check for interference. | No significant interfering peaks at the retention time of the analyte. |
| Stability | Evaluation of analyte stability under various storage and handling conditions. | Analyte concentration remains within acceptable limits of the nominal concentration. |
This table represents a summary of standard bioanalytical method validation principles. Specific data for Mirabegron N-Carbamoylglucuronide would be contained within the full study reports.
Strategies for Metabolite Detection Limits and Reproducibility
Achieving low detection limits and high reproducibility is paramount for accurately characterizing the pharmacokinetic profile of metabolites, which are often present at much lower concentrations than the parent drug.
Detection Limits: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. For the optimized assay used in a paediatric population study, the LLOQ for Mirabegron N-Carbamoylglucuronide (as part of the M11-M13 and M15 group) was established at 0.5 ng/mL. researchgate.net This level of sensitivity is crucial for capturing the terminal phase of the metabolite's concentration-time curve. The use of a more sensitive mass spectrometer system was a key factor in achieving this low detection limit. nih.gov
Reproducibility: The reproducibility of the method is ensured by demonstrating acceptable precision during the validation process, both within a single analytical run (intra-day precision) and between different runs (inter-day precision). The consistent performance of the LC-MS/MS system, coupled with standardized sample preparation procedures using 96-well solid-phase extraction plates, contributes significantly to the method's high reproducibility. nih.gov The validation across different studies, including adaptations for paediatric populations, further underscores the robustness and reproducibility of the analytical methodology. nih.gov
The following table presents a hypothetical representation of accuracy and precision data for the quantification of a metabolite like Mirabegron N-Carbamoylglucuronide, based on typical results from validated bioanalytical methods.
| Analyte | Nominal Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (Bias %) | Inter-day Precision (CV%) | Inter-day Accuracy (Bias %) |
| Mirabegron N-Carbamoylglucuronide | LLOQ: 0.5 | < 10% | ± 10% | < 12% | ± 12% |
| LQC: 1.5 | < 8% | ± 8% | < 10% | ± 10% | |
| MQC: 50 | < 6% | ± 6% | < 8% | ± 8% | |
| HQC: 400 | < 5% | ± 5% | < 7% | ± 7% |
This is an illustrative data table. The actual values are derived from specific validation reports.
Pharmacological Relevance and Disposition of Mirabegron N Carbamoylglucuronide
Assessment of Pharmacological Activity of the Metabolite
Investigations into the pharmacological effects of Mirabegron's metabolites have been crucial in understanding the drug's safety and efficacy.
Metabolite Disposition and Excretion Pathways
Understanding how Mirabegron (B1684304) N-Carbamoylglucuronide is processed and eliminated by the body is fundamental to characterizing the disposition of Mirabegron. After a single oral dose of radiolabeled Mirabegron, the parent drug was the most significant component in circulation, accounting for approximately 22% of the total radioactivity in plasma. nih.gov
Following administration, about 55% of the radioactivity is recovered in urine and 34% in feces. nih.govwikipedia.org Glucuronidation is a major metabolic pathway for Mirabegron, alongside amide hydrolysis and oxidation. nih.gov Mirabegron N-Carbamoylglucuronide (designated as M11 in some studies) is one of several glucuronide conjugates formed. nih.gov
Contribution to Overall Parent Drug Clearance
Metabolism is a key elimination pathway for Mirabegron. researchgate.net While unchanged Mirabegron is the primary component excreted, its metabolites are significant. nih.gov Glucuronidation accounts for a substantial portion of the identified metabolites in urine. nih.gov The formation of Mirabegron N-Carbamoylglucuronide and other metabolites is facilitated by various enzymes, including UDP-glucuronosyltransferases (UGTs) such as UGT2B7, UGT1A3, and UGT1A8. drugbank.comdoi.org The clearance of Mirabegron is a combination of renal excretion and metabolic processes, with neither pathway being singularly dominant. researchgate.net
| Matrix | Percentage of Administered Radioactivity Recovered | Primary Component |
|---|---|---|
| Urine | ~55% drugbank.comnih.govnih.gov | Unchanged Mirabegron (45% of urinary radioactivity) nih.gov |
| Feces | ~34% drugbank.comnih.govnih.gov | Unchanged Mirabegron nih.gov |
| Plasma | N/A | Unchanged Mirabegron (~22% of circulating radioactivity) nih.gov |
Metabolite Interaction with Drug Transporters and Metabolizing Enzymes
While the parent drug, Mirabegron, is known to be a moderate inhibitor of the enzyme CYP2D6, the potential for its metabolites to cause drug-drug interactions has also been considered. nih.govnih.gov Glucuronide conjugates can, in some cases, inhibit drug-metabolizing enzymes. xenotech.com However, specific studies detailing the inhibitory potential of Mirabegron N-Carbamoylglucuronide on major CYP enzymes or drug transporters are not extensively documented in the public domain. The parent drug, Mirabegron, has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, which may influence its absorption. nih.gov
Preclinical Investigations of Metabolite Biotransformation and Fate in Animal Models
Preclinical studies in various animal models are essential for understanding the biotransformation of a drug before human trials. The formation of N-carbamoyl glucuronides has been observed in multiple species, including rats, hamsters, dogs, monkeys, and mice, as well as humans. doi.orgresearchgate.net In vitro studies using liver microsomes from these species have demonstrated the capability to form this type of metabolite. doi.orgresearchgate.net Specifically, the formation of N-carbamoyl glucuronides can be catalyzed by UGT enzymes, notably UGT1A1, UGT1A3, and UGT2B7, in a carbon dioxide-rich environment. doi.orgresearchgate.netnih.gov Such studies help to confirm that the metabolic pathways observed in humans are also present in the animal species used for toxicological testing. nih.gov
| Compound Name |
|---|
| Mirabegron |
| Mirabegron N-Carbamoylglucuronide |
| Desipramine |
| Metoprolol |
Computational Chemistry and in Silico Approaches for Mirabegron N Carbamoylglucuronide
Molecular Modeling and Docking Studies of Metabolite-Enzyme Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how a metabolite like Mirabegron (B1684304) N-Carbamoylglucuronide interacts with the enzymes responsible for its formation.
Enzymatic Formation: Mirabegron N-Carbamoylglucuronide, also known as M13, is a phase II metabolite of Mirabegron. Its formation involves conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies have identified specific UGT isoforms as strong candidates for the glucuronidation of Mirabegron at different positions. For the formation of carbamoyl-glucuronide (M13), UGT1A3 is considered a strong candidate. nih.gov The formation of other, similar N-carbamoyl glucuronides has also been linked to UGT1A1 and UGT2B7 in addition to UGT1A3, suggesting a potential role for these enzymes as well. doi.orgnih.gov
Docking Simulations: Molecular docking simulations can be employed to investigate the interaction between Mirabegron N-Carbamoylglucuronide's precursor (Mirabegron) and the active site of UGT enzymes like UGT1A3. These simulations would predict the binding conformation and affinity, providing insights into the catalytic mechanism. The process involves creating a three-dimensional model of the UGT enzyme and the ligand (Mirabegron) and then using a scoring function to evaluate the best fit. A lower binding energy score typically indicates a more stable and favorable interaction. josa.ronih.gov
Key interactions often observed in docking studies include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the enzyme's active site. researchgate.net For instance, the hydroxyl and amine groups on Mirabegron would be critical for positioning within the UGT active site to facilitate the transfer of the glucuronic acid moiety.
While specific docking studies for Mirabegron N-Carbamoylglucuronide are not widely published, the methodology provides a framework for understanding its enzymatic synthesis.
Table 1: Potential Interacting Elements in Enzyme Docking Studies
| Interaction Type | Potential Ligand Group (Mirabegron) | Potential Enzyme Residues (UGT Active Site) | Significance |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH), Amine (-NH2), Carbonyl (C=O) | Asp, Glu, Asn, Gln, Tyr | Orients the substrate for catalysis |
| Hydrophobic Interactions | Phenyl rings, Aliphatic chains | Val, Leu, Ile, Phe, Trp | Stabilizes the ligand in the binding pocket |
| Electrostatic Interactions | Charged groups | Asp, Glu, Lys, Arg | Guides the ligand into the active site |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of Metabolites
Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity. scielo.org.mx
For a metabolite like Mirabegron N-Carbamoylglucuronide, QSAR analysis is not typically focused on therapeutic activity, as it is a product of metabolism. However, QSAR principles can be adapted to create Quantitative Structure-Metabolism Relationship (QSMR) models. Such models could predict the rate of formation or clearance of a series of related metabolites based on their structural features.
Building a QSAR/QSMR Model: A hypothetical QSAR study for Mirabegron metabolites would involve:
Dataset Compilation: Assembling a series of Mirabegron analogues and their experimentally determined metabolic rates (e.g., rate of glucuronidation).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be categorized as electronic, steric, hydrophobic, or topological.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation linking the descriptors to the metabolic activity. scielo.org.mx
Validation: Rigorously validating the model's predictive power using internal and external validation sets to ensure it is robust and reliable. mdpi.com
3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) could provide a three-dimensional view of the structural features influencing metabolism. mdpi.com These models generate contour maps highlighting regions where modifications to the molecule would likely increase or decrease its susceptibility to enzymatic action. While a specific QSAR study on Mirabegron N-Carbamoylglucuronide is not available, studies on compounds targeting the same receptor as Mirabegron demonstrate the utility of this approach in understanding structure-activity relationships. mdpi.com
Table 2: Common Descriptor Classes in QSAR Analysis
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |
| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |
| 3D Descriptors | van der Waals surface area, Principal moments of inertia | 3D conformation of the molecule |
Prediction of Metabolite Properties and Reactivity using Computational Descriptors
Computational descriptors are numerical values derived from the molecular structure that quantify various physicochemical properties of a molecule. These descriptors can be used to predict the behavior of Mirabegron N-Carbamoylglucuronide, such as its solubility, stability, and potential for further reactions.
The addition of the large, polar glucuronide moiety significantly alters the properties of the parent drug, Mirabegron. Computational tools can precisely quantify these changes. For example, the hydrophilicity is expected to increase substantially, which typically enhances water solubility and facilitates renal excretion.
Key Predicted Properties:
Molecular Weight: The mass of the molecule, which influences its diffusion and transport characteristics.
LogP: The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. A lower LogP for the metabolite compared to the parent drug indicates increased water solubility.
Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The addition of the glucuronide group, with its multiple hydroxyl and carboxyl groups, drastically increases the TPSA.
Hydrogen Bond Donors/Acceptors: The number of functional groups that can donate or accept hydrogen bonds. This influences solubility and interactions with biological macromolecules.
Reactivity Descriptors: Quantum mechanics calculations can predict sites of potential reactivity on the molecule by mapping electron density, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Table 3: Calculated Molecular Properties of Mirabegron N-Carbamoylglucuronide
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C28H32N4O10S nih.govacanthusresearch.comsussex-research.com | Defines the elemental composition |
| Molecular Weight | 616.64 g/mol nih.govsussex-research.com | Influences diffusion and transport |
| Topological Polar Surface Area (TPSA) | ~250-260 Ų (Estimated) | High value suggests low membrane permeability and high water solubility |
| Hydrogen Bond Donors | ~7-8 (Estimated) | High capacity for H-bonding contributes to aqueous solubility |
| Hydrogen Bond Acceptors | ~12-14 (Estimated) | High capacity for H-bonding contributes to aqueous solubility |
| Rotatable Bonds | ~10-12 (Estimated) | Indicates significant conformational flexibility |
(Note: Estimated values are based on the known structural addition of a carbamoyl-glucuronide group to the Mirabegron structure and are for illustrative purposes.)
Spectroscopic Data Interpretation and Theoretical Calculations for Structural Confirmation
The definitive identification of a metabolite like Mirabegron N-Carbamoylglucuronide relies on the interpretation of spectroscopic data, a process that can be significantly aided by theoretical calculations.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the metabolite, allowing for the determination of its elemental formula. nih.gov Tandem MS (MS/MS) experiments are used to fragment the molecule and analyze the resulting product ions, which provides structural information. doi.org For an N-carbamoyl glucuronide, a characteristic fragmentation pattern would be the neutral loss of the glucuronic acid moiety (176 Da). doi.org Further fragmentation would correspond to the structure of the parent drug, Mirabegron.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for unambiguous structure elucidation. semanticscholar.org NMR can confirm the exact site of glucuronidation by observing correlations between the protons and carbons of the Mirabegron moiety and the glucuronide group. For Mirabegron N-Carbamoylglucuronide, key HMBC correlations would be expected between the anomeric proton of the glucuronide ring and the carbamoyl (B1232498) carbon, and subsequently to the nitrogen atom on the Mirabegron backbone.
Theoretical Calculations: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties. mdpi.com For instance, DFT calculations can predict ¹H and ¹³C NMR chemical shifts for a proposed structure. Comparing these computationally predicted spectra with the experimental data provides strong evidence for structural confirmation. researchgate.net Similarly, theoretical calculations can help predict fragmentation patterns in mass spectrometry, aiding in the interpretation of complex spectra.
Table 4: Expected Spectroscopic Data for Structural Confirmation
| Technique | Expected Observation | Purpose |
|---|---|---|
| High-Resolution MS | Accurate mass measurement corresponding to C28H32N4O10S | Confirms elemental formula |
| Tandem MS (MS/MS) | Neutral loss of 176 Da (glucuronic acid); Fragments corresponding to Mirabegron | Confirms presence of glucuronide and parent structure |
| ¹H NMR | Signals for Mirabegron protons plus signals for the glucuronide moiety, including a characteristic anomeric proton signal | Identifies all proton environments |
| ¹³C NMR | Signals for Mirabegron carbons plus signals for the glucuronide moiety | Identifies all carbon environments |
| 2D NMR (HMBC) | Correlation between the glucuronide anomeric proton/carbon and the carbamoyl group attached to the Mirabegron nitrogen | Unambiguously confirms the site of conjugation |
| DFT Calculations | Predicted NMR chemical shifts and energies of potential MS fragments | Aids interpretation and corroborates experimental data |
Emerging Research Directions and Challenges in Mirabegron N Carbamoylglucuronide Studies
High-Throughput Screening for Metabolite Profiling
Detailed Research Findings: The application of HTS to metabolite profiling, particularly for compounds like Mirabegron (B1684304) and its derivatives, leverages advanced analytical techniques. Methodologies such as isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are well-suited for this purpose. nih.gov These methods allow for the simultaneous quantification of multiple analytes from a small sample volume, which is ideal for large-scale epidemiological or clinical studies. nih.gov The process often involves automated sample handling via robotic workstations, simple sample preparation like protein precipitation, and rapid analysis times. nih.gov This approach enables the efficient processing of extensive sample sets from biobanks, providing robust data on metabolite concentrations. nih.gov For Mirabegron N-Carbamoylglucuronide, adapting such HTS methods would allow researchers to rapidly screen for its presence and quantity across diverse patient populations, facilitating a better understanding of its prevalence and variability.
| HTS Technique | Key Advantages for Metabolite Profiling | Relevance to Mirabegron N-Carbamoylglucuronide |
| HPLC-MS/MS | High sensitivity, specificity, and multiplexing capability. nih.gov | Enables precise quantification in complex biological matrices like plasma and urine. |
| Robotic Sample Handling | Increased throughput, reduced manual error, and improved reproducibility. nih.gov | Essential for large-scale studies investigating inter-individual variability. |
| Low-Volume Consumption | Requires minimal amounts of precious biological samples (e.g., 45 μL of plasma). nih.gov | Allows for analysis from limited-volume samples often collected in clinical settings. |
In-depth Mechanistic Studies of Glucuronidation Regulation
The formation of N-carbamoyl glucuronides is a rare metabolic pathway, making the study of Mirabegron N-Carbamoylglucuronide particularly compelling. Understanding the precise biochemical mechanisms and regulatory factors is a key research focus.
Detailed Research Findings: Mirabegron undergoes extensive metabolism, with glucuronidation being a significant pathway. nih.govdrugbank.com The enzymes identified as responsible for the glucuronidation of Mirabegron are primarily UGT2B7, UGT1A3, and UGT1A8. nih.govdrugbank.com
Mechanistic studies on other compounds that form N-carbamoyl glucuronides have provided critical insights that are likely applicable to Mirabegron. Research has shown that the formation of these metabolites can be dependent on the presence of carbon dioxide (CO2). researchgate.netdoi.orgnih.gov In these studies, mechanistic experiments using ¹³C-labeled CO₂ in liver microsomes revealed that CO₂ from the bicarbonate buffer, in equilibrium with exogenous CO₂, is incorporated into the carbamoyl (B1232498) moiety of the N-carbamoyl glucuronide. researchgate.netdoi.orgnih.gov This reaction was observed in liver microsomes from multiple species, including rats, hamsters, dogs, monkeys, and humans. researchgate.netdoi.org Specifically, the formation of an N-carbamoyl glucuronide metabolite was detected in incubations with UGT1A1, UGT1A3, and UGT2B7 in a CO₂-rich environment. researchgate.netdoi.orgnih.gov Given that UGT1A3 and UGT2B7 are also involved in Mirabegron metabolism, it is strongly suggested that the formation of Mirabegron N-Carbamoylglucuronide follows a similar CO₂-dependent mechanism. nih.govdrugbank.com
| Factor | Role in N-Carbamoyl Glucuronidation |
| UDP-Glucuronosyltransferases (UGTs) | Catalyze the conjugation of glucuronic acid to the substrate. nih.govdrugbank.com |
| Specific UGT Isoforms | UGT1A3, UGT1A8, and UGT2B7 are implicated in Mirabegron glucuronidation. nih.govdrugbank.com |
| Carbon Dioxide (CO₂) / Bicarbonate | Acts as a source for the carbamoyl moiety in the metabolite structure. researchgate.netdoi.orgnih.gov |
Investigation of Inter-Individual Variability in Metabolite Formation and Clearance
Detailed Research Findings: Studies on the parent drug, Mirabegron, have shown that inter-individual variability in its clearance and volume of distribution is relatively low, at approximately 14%. fda.gov However, variations in metabolic enzyme activity can influence drug exposure. For instance, individuals who are poor metabolizers of the cytochrome P450 enzyme CYP2D6, which is involved in the oxidative metabolism of Mirabegron, exhibit moderately higher (16-17%) plasma concentrations of the parent drug. nih.gov
This principle extends to the glucuronidation pathways. The UGT enzymes responsible for Mirabegron's metabolism, including UGT1A3, UGT1A8, and UGT2B7, are known to have genetic polymorphisms. nih.govdrugbank.com These genetic differences can lead to variations in enzyme activity, which in turn could cause significant inter-individual differences in the formation and clearance rates of glucuronide metabolites, including Mirabegron N-Carbamoylglucuronide. Investigating the impact of specific UGT genotypes on the metabolic ratio of the N-carbamoylglucuronide to the parent drug is a critical area for future research.
Development of Novel Analytical Standards and Reference Materials
Accurate and reproducible research on Mirabegron N-Carbamoylglucuronide is contingent upon the availability of high-quality, well-characterized analytical standards and reference materials.
Detailed Research Findings: The scientific supply industry has responded to the need for specific reagents to support research into Mirabegron metabolism. Certified reference standards for Mirabegron N-Carbamoylglucuronide are commercially available from several specialized chemical suppliers. acanthusresearch.comsussex-research.commolsyns.com These standards are essential for the validation of analytical methods, the accurate quantification of the metabolite in biological samples, and for conducting in vitro experiments. The availability of these materials, complete with product numbers and CAS numbers, facilitates regulatory compliance and ensures the reliability of research findings. acanthusresearch.comsussex-research.comsynzeal.com
| Supplier | Product Name | Product/Catalog Number | CAS Number |
| Acanthus Research | Mirabegron N-Carbamoyl glucuronide | MRB-15-005 | 1365244-67-2 |
| Sussex Research | Mirabegron N-Carbamoyl-β-D-Glucuronide | GU113001 | 1365244-67-2 |
| Molsyns | Mirabegron N-Carbamoylglucuronide | MRL-M20021 | 1365244-67-2 |
Integration of Metabolomics with Systems Biology Approaches to Mirabegron Metabolism
To gain a holistic understanding of Mirabegron metabolism, researchers are turning to the integration of metabolomics with systems biology. This approach moves beyond the study of a single metabolic pathway to model the entire network of biochemical reactions.
Detailed Research Findings: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. nih.govnih.gov When combined with systems biology, which uses computational modeling to understand complex biological interactions, it becomes a powerful tool for elucidating drug metabolism. dbkgroup.orgyoutube.com
In the context of Mirabegron, an integrated approach would involve using high-throughput techniques like LC-MS to measure the levels of Mirabegron and all its metabolites, including Mirabegron N-Carbamoylglucuronide, Mirabegron O-glucuronide, and others, in various biofluids. drugbank.comnih.gov This comprehensive dataset can then be used as input for systems biology models. youtube.com Such models can help to:
Simulate the dynamics of Mirabegron's metabolic network.
Connect variations in the metabolome to genetic data (e.g., UGT polymorphisms).
Predict how the metabolic profile might change in response to co-administered drugs or in different disease states.
This integrative strategy allows researchers to move from simple correlations to a causative understanding of the factors that govern the formation and fate of Mirabegron N-Carbamoylglucuronide. youtube.com
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying Mirabegron N-Carbamoylglucuronide in pharmacokinetic studies?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying metabolites like Mirabegron N-Carbamoylglucuronide. Ensure calibration curves are validated against reference standards compliant with regulatory guidelines (e.g., USP/EP). Stability testing under varying pH and temperature conditions is critical to avoid degradation artifacts .
- Key Considerations: Include data on intra- and inter-day precision, recovery rates, and limits of detection/quantification. Cross-validate results with in vitro hepatic microsomal assays to confirm metabolic pathways .
Q. How does CYP2D6/CYP3A4 polymorphism influence the pharmacokinetics of Mirabegron and its metabolites?
- Methodological Answer: Conduct genotyping of CYP2D6/CYP3A4 in study cohorts using PCR-based methods. Compare plasma concentration-time profiles (AUC, Cmax) between extensive and poor metabolizers. For example, CYP2D6 poor metabolizers exhibit 16–17% higher exposure to Mirabegron, necessitating dose adjustments in pharmacogenomic studies .
- Data Integration: Use population pharmacokinetic models to account for covariates like age, renal function, and concurrent CYP3A4 inhibitors (e.g., ketoconazole) .
Q. What experimental designs are optimal for assessing drug-drug interactions involving Mirabegron N-Carbamoylglucuronide?
- Methodological Answer: Employ a crossover design with healthy volunteers or in vitro hepatocyte models. Test co-administration with CYP3A4 inhibitors (e.g., clarithromycin) or β-blockers (e.g., propranolol) to evaluate competitive metabolism and cardiovascular safety. Monitor changes in QT intervals and blood pressure .
Advanced Research Questions
Q. How do cardiovascular outcomes compare between Mirabegron and antimuscarinics in long-term observational studies?
- Methodological Answer: Use propensity score-matched cohort designs with large databases (e.g., Truven MarketScan). Define endpoints as MACE (Major Adverse Cardiovascular Events), AMI (Acute Myocardial Infarction), and stroke. Adjust for confounders like smoking, obesity, and prior cardiovascular history. For example, a multinational study found no increased risk of AMI (HR 0.48–0.57) or stroke in Mirabegron users vs. oxybutynin .
- Contradictions: While short-term trials show minimal blood pressure changes (<1 mmHg), post-marketing surveillance in high-risk populations (e.g., severe HFrEF) may reveal divergent outcomes, necessitating stratified analyses .
Q. What methodological pitfalls arise when replicating safety studies like the FDA’s Mini-Sentinel report on Mirabegron?
- Methodological Answer: Replicate studies using common data models (CDMs) and protocol alignment to ensure comparability. For example, the Mini-Sentinel replication in IMS PharMetrics and Truven MarketScan required rigorous PS (propensity score) decile stratification to address confounding by indication. Non-convergence in PS matching (e.g., NA outcomes) highlights the need for sensitivity analyses .
- Lessons Learned: Publicly available analysis modules (e.g., R or SAS scripts) improve transparency but require validation against original protocol parameters .
Q. How can indirect treatment comparisons (ITCs) resolve contradictions in efficacy between Mirabegron and newer β3-agonists like Vibegron?
- Methodological Answer: Perform ITCs using Bucher frameworks or network meta-analyses with placebo/tolterodine as common comparators. For instance, Vibegron showed superior reduction in incontinence episodes at Week 4 (p<0.05) vs. Mirabegron 25/50 mg, but no difference in micturition frequency. Use anchor-based methods to harmonize endpoints across trials (e.g., volume voided, validated OAB-q scores) .
- Limitations: Heterogeneity in trial designs (e.g., 12-week vs. 52-week follow-ups) complicates time-to-event analyses. Prespecify subgroup analyses for elderly populations (>65 years) where tolerability data favor Mirabegron .
Q. What experimental evidence is critical for defending patent claims on Mirabegron formulations in litigation?
- Methodological Answer: Include stability data (e.g., photo-stability under ICH Q1B conditions) and crystallization parameters (e.g., β-form crystal characterization via XRD) in patent specifications. Courts scrutinize whether post-filing experimental data (e.g., preservation stability at 40°C/75% RH) align with the original claims. Legal counsel should preapprove study designs to avoid exclusion of critical data .
Key Recommendations
- For pharmacokinetic studies, prioritize LC-MS/MS with cross-validation against in vitro models .
- In cardiovascular safety analyses, use PS matching and sensitivity testing to address residual confounding .
- Legal and regulatory submissions require preemptive integration of stability and crystallization data into patent claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
